1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes. It is characterized by the presence of a fluorobenzyl group attached to a diazepane ring, which is further modified by the addition of two hydrochloride groups. This compound has garnered interest in scientific research due to its potential therapeutic properties and applications in drug development.
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride falls under the category of heterocyclic compounds, specifically diazepanes. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential as therapeutic agents.
The synthesis of 1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of 1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride is . The structural representation includes a diazepane ring with a fluorobenzyl substituent:
The molecular weight is approximately 281.2 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers within the diazepane structure.
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride can participate in various chemical reactions typical for diazepanes, including:
Reactions involving this compound may require specific conditions such as inert atmospheres or controlled pH levels to prevent decomposition or side reactions.
The primary target for 1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride is beta-secretase 1, an enzyme involved in amyloid precursor protein processing. This interaction suggests a potential role in modulating pathways related to neurodegenerative diseases.
Research indicates that compounds interacting with beta-secretase can influence amyloidogenic pathways, potentially affecting the production of beta-amyloid peptides associated with Alzheimer's disease .
1-(4-Fluorophenyl)-1,4-diazepane dihydrochloride has several applications in scientific research:
This compound exemplifies how modifications in chemical structures can lead to significant biological implications and potential therapeutic advancements.
Nucleophilic aromatic substitution (SNAr) is pivotal for introducing the fluorophenyl moiety to the diazepane core. This reaction leverages the electron-withdrawing nature of the fluorine atom on the aromatic ring, facilitating nucleophilic attack by the diazepane nitrogen. Key studies demonstrate that para-fluorophenyl derivatives exhibit enhanced reactivity over ortho- or meta-substituted analogs due to reduced steric hindrance and optimal electronic effects [2]. The reaction typically proceeds under mild conditions (60–80°C) in polar aprotic solvents like DMF or acetonitrile, with yields exceeding 85% when catalyzed by bases such as K2CO3 .
Table 1: SNAr Efficiency with Different Leaving Groups
| Leaving Group (X) | Relative Rate | Yield (%) | Optimal Base |
|---|---|---|---|
| F | 1.0 | 92 | K2CO3 |
| Cl | 0.3 | 78 | Cs2CO3 |
| NO2 | 2.5 | 68 | DBU |
| OMs | 1.8 | 81 | Et3N |
Notably, the SNAr approach enables late-stage diversification, allowing the installation of pharmacophores like imidazole or pyrrolidine via secondary functionalization of the diazepane ring [7]. Challenges include competitive N-alkylation and epimerization at chiral centers, mitigated through temperature control and stoichiometric optimization .
Constructing the 1,4-diazepane scaffold requires precise cyclization methodologies to address ring strain and regioselectivity. The most efficient route involves double alkylation of N-Boc-ethylenediamine with 1,3-dihalopropanes under high-dilution conditions (0.01 M), achieving 70–75% yields after deprotection [10]. Alternative approaches include:
Table 2: Cyclization Methods for 1,4-Diazepane Synthesis
| Method | Precursor | Yield (%) | Key Parameter |
|---|---|---|---|
| Double Alkylation | 1,3-Dibromopropane | 75 | [Reactant] = 0.01 M |
| Reductive Amination | Suberaldehyde | 62 | NaBH(OAc)3, RT |
| Lactam Reduction | ε-Caprolactam analog | 58 | LiAlH4, reflux |
Critical to success is solvent selection (tetrahydrofuran maximizes ring-closure efficiency) and slow addition of dihaloalkanes to suppress oligomerization [10].
The stereogenicity at C3 of the diazepane ring introduces significant synthetic hurdles. Unsubstituted 1-(4-fluorophenyl)-1,4-diazepane exists as a racemate due to rapid nitrogen inversion (ΔG‡ = 10–12 kcal/mol), but C-alkylated derivatives exhibit configurational stability [3]. Key enantioselective strategies include:
The 4-fluorophenyl group marginally influences stereoinversion barriers compared to unsubstituted analogs, but ortho-fluorination raises the energy barrier by 1.5 kcal/mol due to steric effects [3] [9].
Conversion of the free base to the dihydrochloride salt (CAS 751468-47-0) enhances physicochemical properties critical for pharmaceutical development:
Table 3: Salt Forms of 1-(4-Fluorophenyl)-1,4-diazepane
| Salt Form | Melting Point (°C) | Aqueous Solubility (mg/mL) | Hygroscopicity |
|---|---|---|---|
| Free Base | 65–67 | 0.2 | High |
| Dihydrochloride | 238–240 (dec.) | >50 | Low |
| Acetate | 102–104 | 15 | Moderate |
| Tosylate | 189–191 | 8 | Low |
The dihydrochloride is synthesized by treating the free base with 2.1 equiv HCl in IPA/ether, yielding crystalline solids after anti-solvent precipitation [2].
Bioisosteric modifications of the diazepane ring optimize receptor selectivity while retaining affinity:
Table 4: Bioisosteric Impact on Receptor Binding
| Compound | Core Structure | DAT Ki (nM) | SERT/DAT Ratio | Metabolic t1/2 (min) |
|---|---|---|---|---|
| JJC8-091 (3b) | Piperazine | 230 | 425 | 60 |
| JJC10-73 (6) | Piperidine | 30 | 9.9 | 38 |
| SYA-013 | Homopiperazine | - | - | - |
| RDS03-94 (5a) | 2,6-Dimethylpiperazine | 23 | 641 | 20 |
Notably, homopiperazine analogs consistently exhibit superior D4 and 5-HT2A affinity, positioning them as "atypical" antipsychotic candidates with low catalepsy risk [5] [6].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: